Rel-1-(tert-butyl) 3-ethyl (3R,6S)-6-methylpiperazine-1,3-dicarboxylate
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Overview
Description
Rel-1-(tert-butyl) 3-ethyl (3R,6S)-6-methylpiperazine-1,3-dicarboxylate is a synthetic organic compound belonging to the piperazine family. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-1-(tert-butyl) 3-ethyl (3R,6S)-6-methylpiperazine-1,3-dicarboxylate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate diamines and dihaloalkanes under basic conditions.
Introduction of Substituents: The tert-butyl, ethyl, and methyl groups are introduced through alkylation reactions using corresponding alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Carboxylation: The carboxylate groups are introduced through carboxylation reactions using carbon dioxide or carboxylating agents like di-tert-butyl dicarbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Rel-1-(tert-butyl) 3-ethyl (3R,6S)-6-methylpiperazine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Rel-1-(tert-butyl) 3-ethyl (3R,6S)-6-methylpiperazine-1,3-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(tert-butyl)-4-methylpiperazine: A simpler piperazine derivative with similar structural features.
1-ethyl-4-methylpiperazine: Another piperazine derivative with ethyl and methyl substituents.
1-(tert-butyl)-3,5-dimethylpiperazine: A compound with tert-butyl and dimethyl groups on the piperazine ring.
Uniqueness
Rel-1-(tert-butyl) 3-ethyl (3R,6S)-6-methylpiperazine-1,3-dicarboxylate is unique due to its specific combination of substituents and stereochemistry, which may confer distinct chemical and biological properties compared to other piperazine derivatives.
Properties
Molecular Formula |
C13H24N2O4 |
---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-ethyl (3R,6S)-6-methylpiperazine-1,3-dicarboxylate |
InChI |
InChI=1S/C13H24N2O4/c1-6-18-11(16)10-8-15(9(2)7-14-10)12(17)19-13(3,4)5/h9-10,14H,6-8H2,1-5H3/t9-,10+/m0/s1 |
InChI Key |
QWYHGJQMGSHPPZ-VHSXEESVSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CN([C@H](CN1)C)C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C1CN(C(CN1)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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